

# An In-depth Technical Guide to N,N-Dimethylpentanamide: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: *N,N-Dimethylpentanamide*

CAS No.: 6225-06-5

Cat. No.: B1360063

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This guide provides a comprehensive technical overview of **N,N-Dimethylpentanamide** (DMPO), a tertiary amide with significant utility in synthetic chemistry. We will move beyond a simple recitation of facts to explore the causal relationships behind its synthesis, the logic of its characterization, and the nuances of its application. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

## Molecular Identity and Physicochemical Properties

**N,N-Dimethylpentanamide**, also known as N,N-Dimethylvaleramide, is an organic compound classified as a tertiary amide.[1][2] Its structure features a five-carbon pentanoyl group bonded to a nitrogen atom that is further substituted with two methyl groups.[1] This substitution pattern is critical as it precludes the molecule from participating in hydrogen bonding as a donor, a key factor influencing its physical properties and reactivity.[3]

The combination of the hydrophobic pentane backbone and the polar amide functional group gives the molecule a character that allows for solubility in a range of organic solvents, while its

solubility in water is limited.[1] It typically presents as a colorless to pale yellow liquid at ambient temperature.[1]

## Core Identifiers

Identifier	Value	Source
IUPAC Name	N,N-dimethylpentanamide	PubChem[2]
CAS Number	6225-06-5	PubChem[2]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	CymitQuimica, PubChem[1][4]
Molecular Weight	129.20 g/mol	PubChem[2][4]
Canonical SMILES	<chem>CCCCC(=O)N(C)C</chem>	PubChem[2]
InChIKey	BNODIVYXTGTUPS- UHFFFAOYSA-N	PubChem[2]

## Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for designing experimental setups, particularly for reaction temperature control and purification procedures.

Property	Value	Source
Melting Point	-51 °C	LookChem[3]
Boiling Point	141 °C (at 100 Torr)	LookChem[3]
Density	0.87 g/cm <sup>3</sup>	LookChem[3]
Flash Point	73.6 °C	LookChem[3]
Refractive Index	1.4420 (at 25 °C)	LookChem[3]
Vapor Pressure	0.444 mmHg (at 25 °C)	LookChem[3]
XLogP3	1.1	LookChem[3]
Hydrogen Bond Donor Count	0	LookChem[3]
Hydrogen Bond Acceptor Count	1	LookChem[3]

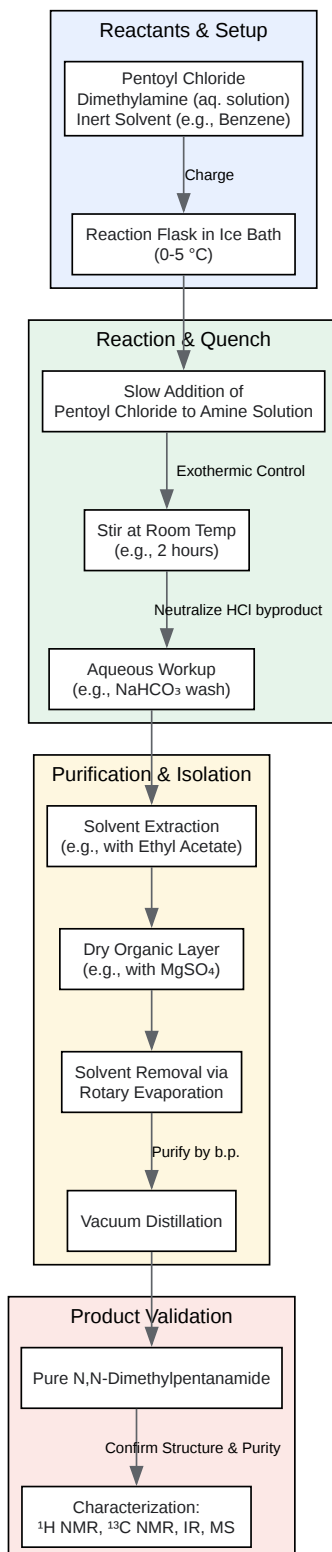
## Synthesis of N,N-Dimethylpentanamide: A Protocol-Driven Approach

The synthesis of tertiary amides like DMPO is a cornerstone of organic chemistry. While several methods exist, the acylation of a secondary amine with an acyl chloride is often favored in a laboratory setting for its high efficiency and favorable kinetics. This approach is generally more reliable than the direct condensation of a carboxylic acid and an amine, which requires harsh conditions to drive the reaction to completion by removing water.[5][6]

The chosen protocol exemplifies a self-validating system: the purity and identity of the starting materials directly influence the outcome, and the final product is rigorously characterized to confirm the success of the transformation.

## Synthesis Workflow: Acyl Chloride Method

Diagram 1: Synthesis Workflow for N,N-Dimethylpentanamide



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Caption: Diagram 1: Synthesis Workflow for **N,N-Dimethylpentanamide**.

## Detailed Experimental Protocol

This protocol is based on the well-established reaction between n-valeryl chloride and dimethylamine.[3]

Materials:

- n-Valeryl chloride (Pentoyl chloride)
- Dimethylamine (40% solution in water)
- Benzene or other suitable inert solvent
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of dimethylamine in benzene. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
  - **Causality Insight:** The reaction is exothermic. Initial cooling and slow addition of the acyl chloride are crucial to prevent side reactions and ensure controlled formation of the amide. Benzene is used as an inert solvent to homogenize the reaction mixture.[3]
- **Acylation:** Add n-valeryl chloride dropwise to the stirred dimethylamine solution via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
- **Workup and Neutralization:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with

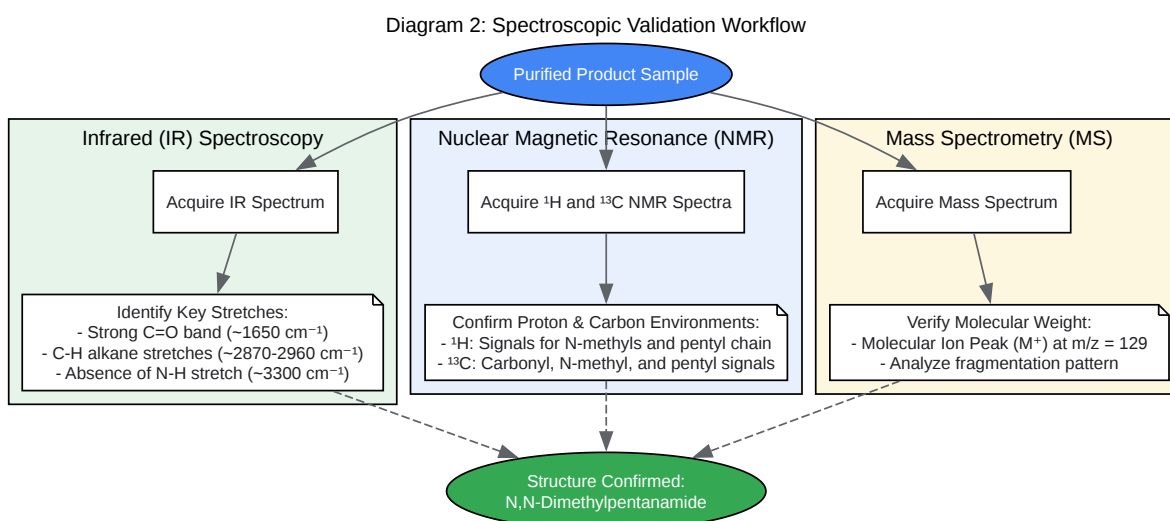
water.

- Self-Validation Check: The bicarbonate wash is critical for neutralizing the hydrochloric acid byproduct formed during the reaction. You can test the aqueous layer with pH paper to ensure it is neutral or slightly basic.
- Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine all organic layers and dry over anhydrous magnesium sulfate.
- Isolation and Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure **N,N-Dimethylpentanamide**.

## Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

### Spectroscopic Analysis Workflow



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Caption: Diagram 2: Spectroscopic Validation Workflow.

## Expected Spectroscopic Data

- **Infrared (IR) Spectroscopy:** The IR spectrum is a rapid and effective tool for functional group identification. For DMPO, the most telling feature is a strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide, typically appearing around  $1650\text{ cm}^{-1}$ .<sup>[7]</sup> Another key confirmation is the absence of N-H stretching bands (usually found around  $3300\text{ cm}^{-1}$ ), which definitively proves the tertiary nature of the amide.<sup>[7]</sup> Alkane C-H stretching bands will also be present around  $2870\text{-}2960\text{ cm}^{-1}$ .
- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. The expected signals for DMPO would include:
  - Two singlets for the diastereotopic N-methyl protons (due to restricted rotation around the C-N amide bond), appearing around 2.9-3.1 ppm.
  - A triplet for the terminal methyl group of the pentyl chain ( $\sim 0.9$  ppm).
  - Multiplets for the three methylene ( $\text{CH}_2$ ) groups of the pentyl chain, located in the upfield region ( $\sim 1.3\text{-}2.3$  ppm).
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum complements the proton NMR by showing a signal for each unique carbon atom. Key expected signals include:
  - A downfield signal for the carbonyl carbon ( $\sim 172\text{-}174$  ppm).
  - Signals for the two N-methyl carbons ( $\sim 35\text{-}38$  ppm).
  - Signals for the carbons of the pentyl chain in the aliphatic region ( $\sim 14\text{-}40$  ppm).
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For DMPO, the mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at an  $m/z$  value of 129, corresponding to

its exact mass.[2][3] Common fragmentation patterns for amides involve alpha-cleavage adjacent to the carbonyl group.

## Reactivity and Applications

**N,N-Dimethylpentanamide** serves primarily as a polar aprotic solvent and a synthetic intermediate.[1] Its chemical behavior is dominated by the tertiary amide functional group.

- As a Solvent: Like its more common analogue N,N-Dimethylformamide (DMF), DMPO is a good solvent for a variety of organic and inorganic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
- As a Synthetic Intermediate: The amide functionality itself is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid (pentanoic acid) and dimethylamine under strong acidic or basic conditions with heating. It can also be reduced to the corresponding amine (N,N-dimethylpentan-1-amine) using powerful reducing agents like lithium aluminum hydride. Its primary utility, however, is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The dimethylamide group can act as a directing group or be a precursor to other functionalities in a larger synthetic scheme.

## Safety and Handling

Proper handling of **N,N-Dimethylpentanamide** is essential for laboratory safety. Based on available safety data, it may cause skin and eye irritation.[1]

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat when handling the compound.[8]
- Ventilation: Use the chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8][9]
- First Aid:
  - Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention.[8][9]

- Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

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